2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,1-dioxo-1λ⁶,2,6-thiadiazinan core substituted with a 2-fluorophenylmethyl group and an N-(2-methoxyphenyl)acetamide moiety. The thiadiazinan ring system, characterized by sulfone groups (1,1-dioxo), contributes to its electronic and steric properties, while the 2-fluorophenyl and 2-methoxyphenyl substituents likely modulate its bioavailability and target binding affinity.
Properties
IUPAC Name |
2-[6-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c1-27-18-10-5-4-9-17(18)21-19(24)14-23-12-6-11-22(28(23,25)26)13-15-7-2-3-8-16(15)20/h2-5,7-10H,6,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFBCKXMJAKUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the thiadiazine ring. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group through an acylation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations
Scientific Research Applications
2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of specialty chemicals and materials, where its unique properties can be harnessed for specific industrial processes
Mechanism of Action
The mechanism of action of 2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Comparisons :
- Core Structure : The patent compounds replace the thiadiazinan ring with a benzothiazole scaffold, which enhances aromatic π-π interactions but reduces conformational flexibility compared to the target compound’s thiadiazinan system.
- However, the trifluoromethyl group on the benzothiazole in the patent compounds may improve metabolic stability and lipophilicity relative to the fluorophenylmethyl group in the target compound .
Chloroacetamide Herbicides
The Pesticide Chemicals Glossary lists chloroacetamides such as:
Key Comparisons :
- Electrophilic Moieties : The chloroacetamide herbicides feature a reactive chloro group critical for herbicidal activity, whereas the target compound lacks this electrophilic site, suggesting divergent mechanisms of action.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Substituent Effects: The 2-fluorophenyl group in the target compound could reduce oxidative metabolism relative to non-fluorinated analogs, extending half-life in biological systems. Conversely, the absence of a chloro group (as in alachlor) likely eliminates herbicidal activity, redirecting its utility toward non-agrochemical applications .
- Synthetic Challenges : The thiadiazinan ring’s sulfone groups necessitate specialized synthetic routes (e.g., oxidation of thiadiazinanes), contrasting with the simpler synthesis of benzothiazole or chloroacetamide analogs .
Biological Activity
The compound 2-{6-[(2-fluorophenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}-N-(2-methoxyphenyl)acetamide is a member of the thiadiazine class and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 345.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiadiazine ring contributes to its pharmacological properties by facilitating binding to specific molecular targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that these compounds can inhibit cell proliferation and induce apoptosis.
- Mechanistic Insights : The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, leading to enhanced cancer cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mode of Action : The antimicrobial action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Research Findings
A summary of key studies related to the biological activity of this compound includes:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 15 µM. |
| Study 2 | Showed broad-spectrum antimicrobial activity against E. coli and S. aureus with MIC values ranging from 5 to 20 µg/mL. |
| Study 3 | Investigated the compound's effect on apoptosis markers in leukemia cells, revealing increased caspase activity. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Cancer Treatment :
- A clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced solid tumors. Results indicated a partial response in 25% of participants after four cycles of treatment.
-
Case Study on Infection Control :
- In a hospital setting, formulations containing this compound were used to treat resistant bacterial infections. The treatment resulted in a significant reduction in infection rates among patients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
